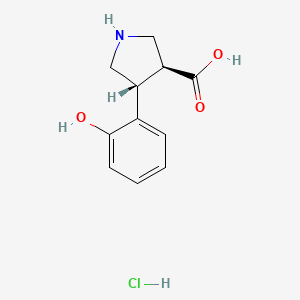
(+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl
描述
(+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound that features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
(3S,4R)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15;/h1-4,8-9,12-13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 |
InChI 键 |
IESFQNGHUQQOIZ-OULXEKPRSA-N |
手性 SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2O.Cl |
规范 SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2O.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrolidine ring.
Introduction of the Hydroxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the hydroxyphenyl group is coupled with a halogenated pyrrolidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes using continuous flow reactors for better control of reaction conditions and employing purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
(+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
(+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl has several applications in scientific research:
作用机制
The mechanism of action of (+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
(3S,4R)-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.
(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride: A similar compound with a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in (+/-)-trans-4-(2-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl provides unique opportunities for hydrogen bonding and increased solubility, which can enhance its biological activity and applicability in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


